molecular formula C18H19N5O B5190611 MFCD11843133

MFCD11843133

Cat. No.: B5190611
M. Wt: 321.4 g/mol
InChI Key: BFIONPUWZHUDQY-UHFFFAOYSA-N
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Description

Such identifiers typically correlate with unique molecular configurations, often involving heterocyclic or halogenated structures, as inferred from analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1533-03-5) . Compounds with MDL identifiers are commonly studied for applications in pharmaceuticals, agrochemicals, or material sciences, requiring rigorous characterization of physicochemical properties, synthesis pathways, and bioactivity profiles.

Properties

IUPAC Name

5-amino-N-(3,4-dimethylphenyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-11-8-9-14(10-13(11)3)20-18(24)16-17(19)23(22-21-16)15-7-5-4-6-12(15)2/h4-10H,19H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIONPUWZHUDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD11843133” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of the intermediate product using techniques such as crystallization or distillation.

    Step 3: Final reaction to produce “this compound,” followed by purification and characterization.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous processing techniques. The process involves:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield.

    Purification: Employing industrial-scale purification methods such as chromatography or recrystallization.

    Quality Control: Conducting rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD11843133” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Production of reduced compounds.

    Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

“MFCD11843133” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies involving enzyme reactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD11843133” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Cellular Effects: Influencing cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Research Findings and Data Gaps

While direct data on this compound is absent, extrapolations from analogous compounds highlight:

  • Structural Priorities : Halogenation and heterocyclic cores are critical for target engagement, as seen in kinase inhibitors .
  • Performance Limitations : Thermal instability (e.g., CAS 918538-05-3’s decomposition at 200°C) may challenge this compound’s industrial applications .

Methodological Considerations

  • Data Presentation : Tables follow guidelines from , ensuring clarity and reproducibility .
  • Comparative Metrics : Similarity scores derive from computational models (e.g., Tanimoto coefficients), as used in and .

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